molecular formula C19H25N3O2 B11016536 N-cycloheptyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

N-cycloheptyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11016536
M. Wt: 327.4 g/mol
InChI Key: IIQQEJFLRIWYRQ-UHFFFAOYSA-N
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Description

N-cycloheptyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a cycloheptyl group, a methoxyphenyl group, and a carboxamide group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the condensation of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring. For instance, 1-methyl-3-(4-methoxyphenyl)-1H-pyrazole can be synthesized by reacting 4-methoxyacetophenone with methylhydrazine under acidic conditions.

    Cycloheptyl Substitution: The cycloheptyl group can be introduced via a nucleophilic substitution reaction. This can be achieved by reacting the pyrazole derivative with cycloheptyl bromide in the presence of a base such as potassium carbonate.

    Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be done by reacting the intermediate compound with an appropriate isocyanate or by amidation using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration; halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.

    Reduction: Formation of N-cycloheptyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-amine.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-cycloheptyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyl-3-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
  • N-cycloheptyl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
  • N-cycloheptyl-3-(4-nitrophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Uniqueness

N-cycloheptyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of the methoxy group on the aromatic ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its ability to interact with specific molecular targets, potentially leading to more potent and selective effects compared to similar compounds.

Properties

Molecular Formula

C19H25N3O2

Molecular Weight

327.4 g/mol

IUPAC Name

N-cycloheptyl-5-(4-methoxyphenyl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C19H25N3O2/c1-22-18(19(23)20-15-7-5-3-4-6-8-15)13-17(21-22)14-9-11-16(24-2)12-10-14/h9-13,15H,3-8H2,1-2H3,(H,20,23)

InChI Key

IIQQEJFLRIWYRQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3CCCCCC3

Origin of Product

United States

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